molecular formula C23H15NaO3 B13423512 Diphacinone-sodium CAS No. 42721-99-3

Diphacinone-sodium

Cat. No.: B13423512
CAS No.: 42721-99-3
M. Wt: 362.4 g/mol
InChI Key: TURJLPVZRPWSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphacinone-sodium is a synthetic anticoagulant rodenticide belonging to the indandione class. It is widely used for controlling rodent populations such as rats, mice, voles, and squirrels. This compound works by inhibiting the synthesis of vitamin K-dependent clotting factors, leading to internal bleeding and death in rodents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of diphacinone-sodium involves the cyclization of 1,1-diphenylacetone with dimethyl phthalate and sodium methoxide. The key intermediate, 1,1-diphenylacetone, is first purified to a high degree of purity (over 95%) through distillation under reduced pressure. The cyclization reaction is then carried out to produce this compound with a content of over 90% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and optimized reaction conditions to ensure high yield and product purity. The final product is subjected to rigorous quality control measures to meet international standards .

Chemical Reactions Analysis

Types of Reactions

Diphacinone-sodium undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .

Scientific Research Applications

Diphacinone-sodium has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in studies of anticoagulant mechanisms and synthesis of related compounds.

    Biology: Researchers use it to study the effects of anticoagulants on rodent populations and their impact on ecosystems.

    Medicine: It serves as a reference compound in the development of new anticoagulant drugs and in toxicological studies.

    Industry: It is employed in the formulation of rodenticides for agricultural and urban pest control

Mechanism of Action

Diphacinone-sodium acts as a vitamin K antagonist. It inhibits the enzyme vitamin K epoxide reductase, which is essential for the synthesis of clotting factors II, VII, IX, and X in the liver. This inhibition leads to a deficiency in these clotting factors, resulting in impaired blood clotting and internal bleeding in rodents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its longer activity compared to warfarin and its lower risk of acute toxicosis in non-target species. It is also more effective in controlling rodent populations that have developed resistance to other anticoagulants .

Properties

CAS No.

42721-99-3

Molecular Formula

C23H15NaO3

Molecular Weight

362.4 g/mol

IUPAC Name

sodium;2-(2,2-diphenylacetyl)inden-2-ide-1,3-dione

InChI

InChI=1S/C23H15O3.Na/c24-21-17-13-7-8-14-18(17)22(25)20(21)23(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14,19H;/q-1;+1

InChI Key

TURJLPVZRPWSJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)[C-]3C(=O)C4=CC=CC=C4C3=O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.